Bienvenue dans la boutique en ligne BenchChem!

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid

Analytical Reference Standard Impurity Profiling Raltegravir ANDA

This compound is the exact oxidative degradation product of raltegravir, essential for stability-indicating HPLC method development per ICH Q1A(R2). Generic oxamic acid analogs cannot substitute due to distinct retention times and MS fragmentation, which invalidate ANDA methods. Only this CAS 864244-64-4 reference standard with full Certificate of Analysis ensures regulatory compliance.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 864244-64-4
Cat. No. B1460412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(4-Fluorophenyl)methyl]carbamoyl}formic acid
CAS864244-64-4
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)O)F
InChIInChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
InChIKeyDXXSNUKDTVZDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[(4-Fluorophenyl)methyl]carbamoyl}formic acid (CAS 864244-64-4) for Raltegravir ANDA Impurity Control and Analytical Reference Procurement


{[(4-Fluorophenyl)methyl]carbamoyl}formic acid, also referred to as 2-((4-fluorobenzyl)amino)-2-oxoacetic acid or Raltegravir Oxidative Impurity, is a well-characterized small-molecule oxamic acid derivative with the molecular formula C₉H₈FNO₃ and a molecular weight of 197.16 g/mol [1]. It is chemically defined as an N-(4-fluorobenzyl) oxamic acid and serves as a critical analytical reference standard for the detection, identification, and quantification of this specific oxidative degradation product in raltegravir drug substances and finished pharmaceutical products [2].

Why Generic Oxamic Acids or Raltegravir Impurity Analogs Cannot Substitute for {[(4-Fluorophenyl)methyl]carbamoyl}formic acid in Critical ANDA and QC Workflows


Substitution of this compound with a generic oxamic acid derivative or a structurally related raltegravir impurity is not scientifically or regulatorily justifiable. The compound's identity as the specific oxidative degradation product of raltegravir is tied to its precise molecular structure, including the 4-fluorobenzyl moiety and the oxamic acid core [1]. Generic analogs lack this specific substitution pattern, resulting in different chromatographic retention times, mass spectral fragmentation patterns, and physicochemical properties, which would invalidate analytical methods [2]. Furthermore, for Abbreviated New Drug Application (ANDA) filings, the use of an incorrect reference standard can lead to failed method validation, erroneous impurity quantitation, and potential regulatory rejection [3]. The procurement of this exact CAS-registered compound, supplied with a Certificate of Analysis and full characterization data, is therefore a non-negotiable requirement for compliant analytical workflows .

Quantitative Differentiation of {[(4-Fluorophenyl)methyl]carbamoyl}formic acid (CAS 864244-64-4) Against Key Raltegravir Impurity Comparators


Molecular Identity and Mass-Based Differentiation from Larger Raltegravir Impurities

The target compound is a small-molecule oxamic acid (MW 197.16 g/mol) , whereas the commonly procured Raltegravir EP Impurity D (CAS 1064706-98-4) is a significantly larger molecule with a molecular weight of 406.37 g/mol . This near two-fold difference in molecular mass directly translates to distinct chromatographic and mass spectrometric behavior, making each compound uniquely identifiable and unsuitable for substitution.

Analytical Reference Standard Impurity Profiling Raltegravir ANDA

Melting Point as a Key Differentiator for Identity Confirmation and Handling

The target compound exhibits a well-defined melting point range of 118-121 °C . In contrast, detailed melting point data for many other Raltegravir impurities, such as EP Impurity D (CAS 1064706-98-4), are frequently unavailable or not reported in public technical datasheets [1]. This established melting point provides a simple, orthogonal method for identity confirmation and initial purity assessment upon receipt, which is a practical advantage for laboratory QC.

Physical Characterization Purity Verification Reference Standard

Minimum Purity Specification as a Procurement and Method Suitability Criterion

Commercially sourced {[(4-Fluorophenyl)methyl]carbamoyl}formic acid is routinely supplied with a minimum purity specification of ≥95% . While Raltegravir EP Impurity D is also available at similar purity levels (e.g., ≥95% or 98%) , the consistent, vendor-documented ≥95% purity for this specific compound ensures that analytical methods developed for raltegravir impurity profiling meet the required sensitivity and accuracy for regulatory submission.

Purity Specification Analytical Method Validation Quality Control

Procurement-Driven Application Scenarios for {[(4-Fluorophenyl)methyl]carbamoyl}formic acid (864244-64-4)


HPLC Method Development and Validation for Raltegravir ANDA Filings

The compound is essential for developing and validating stability-indicating HPLC methods for raltegravir drug substance and tablets, as required by ICH Q1A(R2) . Its unique retention time and peak shape, differentiated from the parent drug and other impurities, allow for accurate quantification of this specific oxidative degradant, ensuring that the method meets regulatory specificity and accuracy requirements [1].

Forced Degradation Studies to Establish Raltegravir Degradation Pathways

In forced degradation studies under oxidative stress conditions (e.g., using hydrogen peroxide), this compound serves as a key marker to confirm the formation of the oxidative degradation product . Its use as a reference standard enables the unambiguous identification and structural elucidation of the degradation product by LC-MS/TOF, which is critical for establishing the drug's intrinsic stability profile [2].

Quality Control Release Testing for Raltegravir Drug Substance and Finished Product

The compound is used as a primary reference standard in QC laboratories for the routine monitoring of the oxidative impurity in raltegravir potassium API and tablet formulations [1]. Its high purity and full characterization data, as provided in the Certificate of Analysis, ensure compliance with pharmacopeial (USP/EP) monograph requirements for impurity control [3].

Synthesis and Characterization of Raltegravir-Related Compounds

As a well-defined small-molecule oxamic acid, this compound can be used as a synthetic intermediate or building block for the preparation of more complex raltegravir-related analogs or labeled internal standards for use in advanced analytical assays [4]. Its precise molecular identity and physical properties (MW 197.16, mp 118-121 °C) facilitate its use in controlled synthetic protocols .

Quote Request

Request a Quote for {[(4-Fluorophenyl)methyl]carbamoyl}formic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.